Dimethyl 3,3'-(furan-2,5-diyl)di(prop-2-enoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3,3’-(furan-2,5-diyl)di(prop-2-enoate) is an organic compound that features a furan ring substituted with two dimethyl ester groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 3,3’-(furan-2,5-diyl)di(prop-2-enoate) typically involves the esterification of 3,3’-(furan-2,5-diyl)diacrylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
On an industrial scale, the production of dimethyl 3,3’-(furan-2,5-diyl)di(prop-2-enoate) can be achieved through continuous flow processes. These methods offer advantages such as improved reaction efficiency, better control over reaction parameters, and scalability .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3,3’-(furan-2,5-diyl)di(prop-2-enoate) undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Dimethyl 3,3’-(furan-2,5-diyl)di(prop-2-ol).
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Dimethyl 3,3’-(furan-2,5-diyl)di(prop-2-enoate) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and resins with enhanced properties.
Mechanism of Action
The mechanism of action of dimethyl 3,3’-(furan-2,5-diyl)di(prop-2-enoate)
Properties
CAS No. |
97271-31-3 |
---|---|
Molecular Formula |
C12H12O5 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
methyl 3-[5-(3-methoxy-3-oxoprop-1-enyl)furan-2-yl]prop-2-enoate |
InChI |
InChI=1S/C12H12O5/c1-15-11(13)7-5-9-3-4-10(17-9)6-8-12(14)16-2/h3-8H,1-2H3 |
InChI Key |
NLFGAIKFZYJHKS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC1=CC=C(O1)C=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.